molecular formula C32H49N3O5S B11930456 Acat-IN-8

Acat-IN-8

Cat. No.: B11930456
M. Wt: 587.8 g/mol
InChI Key: OONGEPAWWNZIAT-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acat-IN-8 is a compound known for its inhibitory effects on acyl-Coenzyme A: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol modulation. It also inhibits NF-κB-mediated transcription . This compound has a molecular weight of 587.82 and a chemical formula of C32H49N3O5S .

Preparation Methods

The synthesis of Acat-IN-8 involves several steps and specific reaction conditions. While detailed synthetic routes are proprietary and not publicly disclosed, the preparation method for in vivo formulations involves dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O . Industrial production methods are not explicitly detailed in available literature, but they likely involve similar steps with optimization for large-scale synthesis.

Chemical Reactions Analysis

Acat-IN-8 undergoes various chemical reactions, primarily focusing on its inhibitory action on ACAT and NF-κB-mediated transcription. The compound is involved in reactions that modulate cholesterol levels and inflammatory pathways. Common reagents and conditions used in these reactions include solvents like DMSO and PEG300, and surfactants like Tween 80 . The major products formed from these reactions are typically related to the inhibition of cholesterol esterification and transcriptional activity.

Mechanism of Action

Acat-IN-8 exerts its effects by inhibiting the enzyme acyl-Coenzyme A: cholesterol acyltransferase (ACAT), which is crucial for cholesterol esterification. By inhibiting ACAT, this compound reduces the formation of cholesterol esters, thereby modulating cholesterol levels within cells . Additionally, it inhibits NF-κB-mediated transcription, which plays a role in inflammatory responses .

Comparison with Similar Compounds

Acat-IN-8 is unique due to its dual inhibitory action on ACAT and NF-κB-mediated transcription. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific molecular structures and additional biological effects.

Properties

Molecular Formula

C32H49N3O5S

Molecular Weight

587.8 g/mol

IUPAC Name

[4-[[(2R)-2-aminopropanoyl]amino]-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate

InChI

InChI=1S/C32H49N3O5S/c1-17(2)23-12-25(18(3)4)29(26(13-23)19(5)6)16-30(36)35-41(38,39)40-31-27(20(7)8)14-24(15-28(31)21(9)10)34-32(37)22(11)33/h12-15,17-22H,16,33H2,1-11H3,(H,34,37)(H,35,36)/t22-/m1/s1

InChI Key

OONGEPAWWNZIAT-JOCHJYFZSA-N

Isomeric SMILES

C[C@H](C(=O)NC1=CC(=C(C(=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C)N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)NC(=O)C(C)N)C(C)C)C(C)C

Origin of Product

United States

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